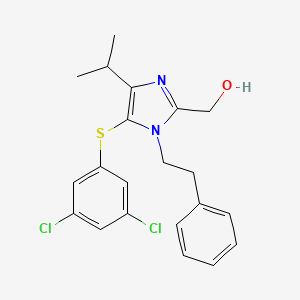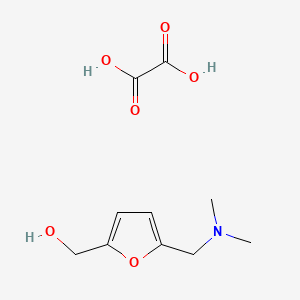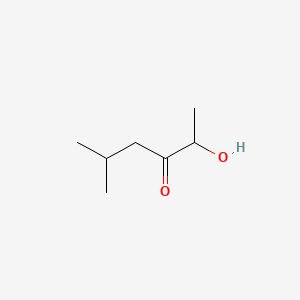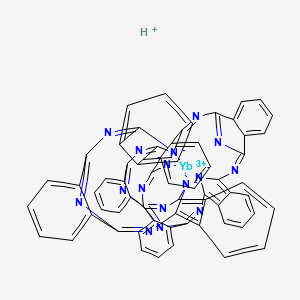
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) is a complex chemical compound with the molecular formula C64H32N16Yb. It is a coordination compound where the central ytterbium ion is coordinated by two phthalocyanine ligands. This compound is known for its unique electronic and optical properties, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) typically involves the reaction of ytterbium salts with phthalocyanine ligands under controlled conditions. One common method is to react ytterbium chloride with phthalocyanine in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The process would include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ytterbium.
Reduction: It can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium(III) complexes, while reduction could produce ytterbium(II) species.
Scientific Research Applications
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in diagnostic imaging, particularly in magnetic resonance imaging (MRI) due to the paramagnetic properties of ytterbium.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) exerts its effects is largely dependent on its electronic structure. The phthalocyanine ligands create a conjugated system that allows for efficient electron transfer. In biological applications, the compound can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) can be compared with other phthalocyanine complexes, such as:
- Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]neodymate(1-)
- Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-)
These compounds share similar structures but differ in the central metal ion. The unique properties of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) arise from the specific electronic configuration of ytterbium, which influences its reactivity and applications.
Properties
CAS No. |
12369-80-1 |
|---|---|
Molecular Formula |
C64H33N16Yb |
Molecular Weight |
1199.1 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;ytterbium(3+) |
InChI |
InChI=1S/2C32H16N8.Yb/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
InChI Key |
MCAOZTCBGJSKRB-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
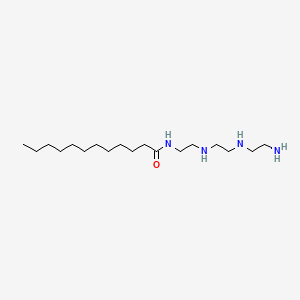
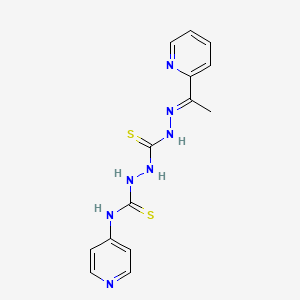
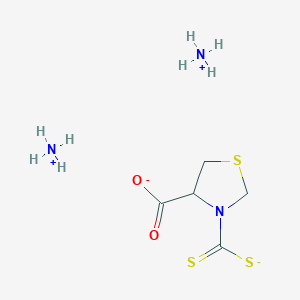
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
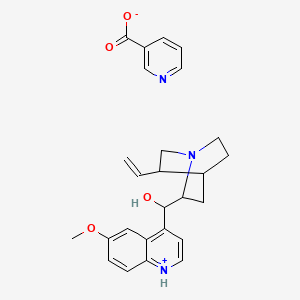

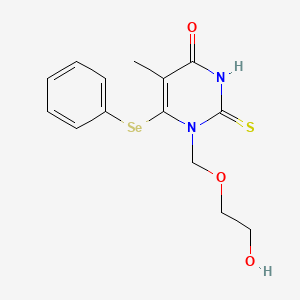
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
